4-Difluoromethoxy-3-nitropyridine
Overview
Description
4-Difluoromethoxy-3-nitropyridine is a chemical compound with the molecular formula C6H4F2N2O3 and a molecular weight of 190.11 g/mol . This compound is characterized by the presence of a difluoromethoxy group and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-Difluoromethoxy-3-nitropyridine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Safety and Hazards
Mechanism of Action
Pharmacokinetics (ADME)
- The compound’s absorption characteristics are not well-documented. Its volume of distribution and protein binding remain unspecified . Details about metabolic pathways are lacking. Information on excretion routes is not available.
4-(difluoromethoxy)-3-nitropyridine . Its potential therapeutic applications and safety profile warrant exploration. 🌟 .
Preparation Methods
The synthesis of 4-Difluoromethoxy-3-nitropyridine involves several steps. One common method starts with the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with difluoromethoxy reagents under specific conditions to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. For example, using sodium hydroxide as an alkali in the final step can significantly improve the overall yield and purity of the product .
Chemical Reactions Analysis
4-Difluoromethoxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-Difluoromethoxy-3-aminopyridine.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium methoxide, bromomethyl cyclopropane, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-Difluoromethoxy-3-nitropyridine can be compared with other similar compounds, such as:
2-Fluoro-5-nitropyridine: This compound has a similar structure but differs in the position of the fluorine and nitro groups.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: This compound has a similar difluoromethoxy group but is attached to a benzoic acid ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-5-1-2-9-3-4(5)10(11)12/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJSTPDIPGFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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